methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate
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Overview
Description
Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate is an organic compound with the molecular formula C21H23N3O3 It is a derivative of benzoate and imidazole, featuring a complex structure that includes a methoxy group, a phenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate involves multiple steps. One common method includes the reaction of 1-(5-phenyl-1H-imidazol-2-yl)ethanamine with bromoacetic acid methyl ester to form a bromide intermediate. This intermediate is then reacted with 2-methoxy-5-[(aminomethyl)methyl]benzoic acid methyl ester under Suzuki coupling conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-[[1-(4-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate
- Methyl 2-methoxy-5-[[1-(3-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate
Uniqueness
Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate is unique due to its specific substitution pattern on the imidazole ring and the benzoate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate |
InChI |
InChI=1S/C21H23N3O3/c1-14(20-23-13-18(24-20)16-7-5-4-6-8-16)22-12-15-9-10-19(26-2)17(11-15)21(25)27-3/h4-11,13-14,22H,12H2,1-3H3,(H,23,24) |
InChI Key |
YYKCFFFHGRUDFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
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